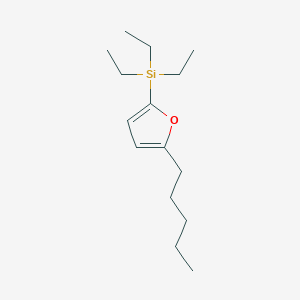
Triethyl(5-pentylfuran-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(5-pentylfuran-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a furan ring and a pentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triethyl(5-pentylfuran-2-yl)silane typically involves the hydrosilylation of 5-pentylfuran with triethylsilane. This reaction can be catalyzed by transition metal catalysts such as platinum or rhodium complexes. The general reaction conditions include:
Catalyst: Platinum or rhodium complex
Solvent: Toluene or another suitable organic solvent
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl(5-pentylfuran-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The silicon-hydrogen bond can be reduced to form silane derivatives.
Substitution: The silicon atom can undergo nucleophilic substitution reactions to form different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds in the presence of a suitable catalyst.
Major Products
Oxidation: Furan-2,5-dione derivatives
Reduction: Silane derivatives
Substitution: Various organosilicon compounds
Applications De Recherche Scientifique
Triethyl(5-pentylfuran-2-yl)silane has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.
Mécanisme D'action
The mechanism of action of triethyl(5-pentylfuran-2-yl)silane involves the reactivity of the silicon-hydrogen bond and the furan ring. The silicon-hydrogen bond can participate in hydrosilylation reactions, while the furan ring can undergo electrophilic aromatic substitution. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: A simpler organosilicon compound with similar reactivity but lacking the furan ring.
Pentylfuran: Contains the furan ring and pentyl group but lacks the silicon atom.
Trimethyl(5-pentylfuran-2-yl)silane: Similar structure but with methyl groups instead of ethyl groups on the silicon atom.
Uniqueness
Triethyl(5-pentylfuran-2-yl)silane is unique due to the combination of the furan ring, pentyl group, and triethylsilane moiety
Propriétés
Formule moléculaire |
C15H28OSi |
|---|---|
Poids moléculaire |
252.47 g/mol |
Nom IUPAC |
triethyl-(5-pentylfuran-2-yl)silane |
InChI |
InChI=1S/C15H28OSi/c1-5-9-10-11-14-12-13-15(16-14)17(6-2,7-3)8-4/h12-13H,5-11H2,1-4H3 |
Clé InChI |
WTUWYRXTMXUZAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(O1)[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


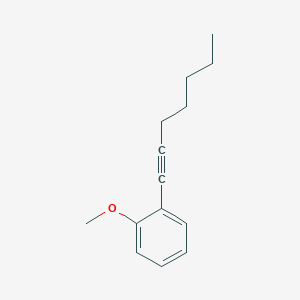
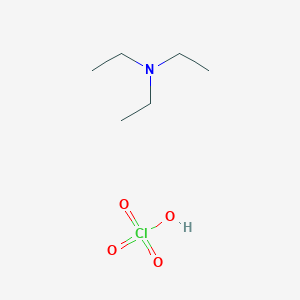

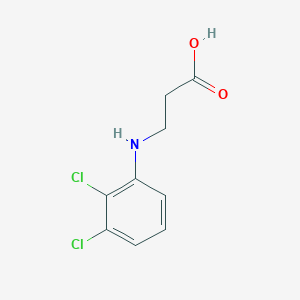
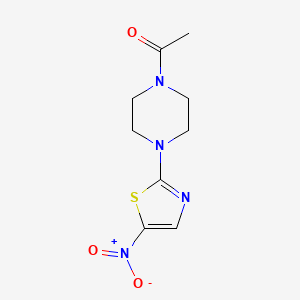
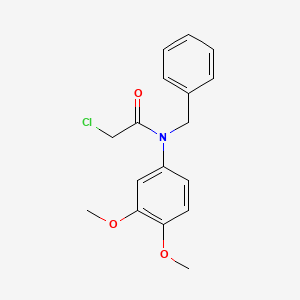
![N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14133290.png)
![Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate](/img/structure/B14133301.png)
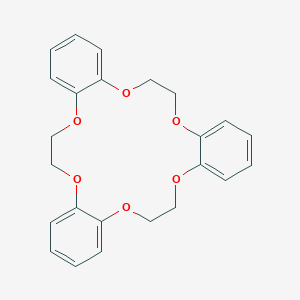
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate](/img/structure/B14133325.png)
![1-{[2-(4-Chlorophenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14133336.png)
![{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene](/img/structure/B14133337.png)
![[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate](/img/structure/B14133341.png)
![(2-Fluorophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B14133353.png)
